Ephenidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ephenidine, also known as N-Ethyl-1,2-diphenylethylamine, is a dissociative anesthetic that has gained attention as a designer drug. It is structurally related to other diarylethylamines and has been studied for its potential neuroprotective properties. This compound acts primarily as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which contributes to its dissociative and hallucinogenic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ephenidine typically involves the reaction of 1,2-diphenylethylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Ephenidine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve alkyl halides and bases.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ephenidine has been studied for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on neural pathways and potential neuroprotective properties.
Medicine: Explored as a potential treatment for neurotoxic injuries due to its NMDA receptor antagonist properties.
Industry: Utilized in the development of new anesthetic agents and psychoactive substances.
Mechanism of Action
Ephenidine exerts its effects primarily through antagonism of the NMDA receptor. By blocking this receptor, this compound inhibits the excitatory neurotransmitter glutamate, leading to dissociative and hallucinogenic effects. Additionally, this compound has weaker affinity for dopamine and norepinephrine transporters, as well as sigma receptors, which may contribute to its overall pharmacological profile .
Comparison with Similar Compounds
Diphenidine: Another diarylethylamine with similar NMDA receptor antagonist properties.
Methoxphenidine: A structural analog with additional methoxy groups, leading to different pharmacokinetics and potency.
Ketamine: A well-known dissociative anesthetic with a similar mechanism of action but different chemical structure.
Uniqueness of Ephenidine: this compound is unique due to its specific binding affinity and selectivity for the NMDA receptor, which distinguishes it from other similar compounds. Its distinct pharmacokinetic profile and potential neuroprotective properties make it a compound of interest in both scientific research and clinical applications .
Properties
CAS No. |
60951-19-1 |
---|---|
Molecular Formula |
C16H19N |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-ethyl-1,2-diphenylethanamine |
InChI |
InChI=1S/C16H19N/c1-2-17-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12,16-17H,2,13H2,1H3 |
InChI Key |
IGFZMQXEKIZPDR-UHFFFAOYSA-N |
SMILES |
CCNC(CC1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCNC(CC1=CC=CC=C1)C2=CC=CC=C2 |
Synonyms |
ephenidine N-ethyl-1,2-diphenylethanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.